molecular formula C9H6Cl2N2 B3352178 2-(3,4-Dichlorophenyl)-1h-imidazole CAS No. 4308-27-4

2-(3,4-Dichlorophenyl)-1h-imidazole

Cat. No.: B3352178
CAS No.: 4308-27-4
M. Wt: 213.06 g/mol
InChI Key: KYJUUIWHGMPQDN-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-1H-imidazole is a chemical compound of significant interest in research and development, particularly within medicinal chemistry and materials science. This compound features an imidazole heterocycle, a five-membered ring with two nitrogen atoms, which is a fundamental scaffold in many biologically active molecules . The imidazole ring is known for its amphoteric nature (ability to act as both an acid and a base) and high solubility in polar solvents, which can influence the pharmacokinetic properties of potential drug candidates . The 3,4-dichlorophenyl substituent attached to the imidazole core is a common pharmacophore that can enhance binding affinity and modify biological activity. Researchers value this compound as a key synthon or building block for the synthesis of more complex molecules. Imidazole derivatives are extensively studied for a wide spectrum of biological activities. Scientific literature reports that structurally analogous compounds demonstrate anti-inflammatory, analgesic, antimicrobial, and antifungal properties . For instance, recent studies on novel imidazole analogues have shown significant analgesic and anti-inflammatory activities, with some compounds acting as potential COX-2 inhibitors . Beyond pharmaceutical applications, imidazole derivatives are also investigated in material science for their role in corrosion inhibition, where they can form protective films on metal surfaces like copper . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dichlorophenyl)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2/c10-7-2-1-6(5-8(7)11)9-12-3-4-13-9/h1-5H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJUUIWHGMPQDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC=CN2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80496205
Record name 2-(3,4-Dichlorophenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80496205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4308-27-4
Record name 2-(3,4-Dichlorophenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80496205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations for 2 3,4 Dichlorophenyl 1h Imidazole and Its Analogues

Strategies for the Construction of the 1H-Imidazole Core with Dichlorophenyl Substitution

The formation of the 2-(3,4-dichlorophenyl)-1H-imidazole core can be achieved through several elegant synthetic strategies, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions. These methods include multicomponent reactions, nucleophilic substitution pathways, and one-pot procedures.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is highly atom-economical and environmentally benign. The synthesis of 2,4,5-trisubstituted imidazoles, including derivatives bearing a dichlorophenyl group, is often accomplished through the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and ammonium (B1175870) acetate (B1210297) as the ammonia (B1221849) source. wjbphs.com

Various catalysts can be employed to promote these reactions, including acidic ionic liquids and ZrCl4. researchgate.net For instance, the reaction of benzil, 3,4-dichlorobenzaldehyde (B146584), and ammonium acetate in the presence of a suitable catalyst would directly yield 2-(3,4-dichlorophenyl)-4,5-diphenyl-1H-imidazole. The general scheme for this transformation is depicted below:

Scheme 1: General multicomponent synthesis of 2,4,5-trisubstituted imidazoles.

Reactant 1Reactant 2Reactant 3CatalystProduct
1,2-Dicarbonyl (e.g., Benzil)Aldehyde (e.g., 3,4-Dichlorobenzaldehyde)Ammonium AcetateAcidic catalyst (e.g., ZrCl4, Ionic Liquid)2-(3,4-Dichlorophenyl)-4,5-diaryl-1H-imidazole

This methodology offers a convergent and efficient route to highly substituted imidazole (B134444) derivatives.

Nucleophilic Substitution Pathways

Nucleophilic substitution reactions provide a versatile avenue for the synthesis of the imidazole core. A common approach involves the reaction of an α-haloketone with an amidine. For the synthesis of this compound, this would typically involve the reaction of a 2-halo-1-(3,4-dichlorophenyl)ethanone derivative with formamidine.

Another significant nucleophilic substitution strategy is the N-alkylation of a pre-formed imidazole ring. For instance, the synthesis of α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol, an important intermediate for antifungal agents, is achieved through the N-alkylation of imidazole with 1-(2,4-dichlorophenyl)-2-chloroethanol. patsnap.com This reaction is often carried out using a base and a suitable solvent, and can be facilitated by phase-transfer catalysis. researchgate.net While this example illustrates the formation of a bond to the imidazole nitrogen, the underlying principle of nucleophilic substitution is fundamental to building the imidazole framework and its derivatives. The reaction of halogenoimidazoles with various nucleophiles further highlights the utility of this pathway for derivatization. rsc.org

One-Pot Synthetic Procedures

One-pot syntheses are highly desirable as they reduce the need for purification of intermediates, saving time and resources. Many multicomponent reactions can be considered one-pot procedures. The synthesis of 2,4,5-trisubstituted-1H-imidazole derivatives using an acidic ionic liquid as a catalyst under ultrasound irradiation is a prime example of an efficient one-pot method. researchgate.net Similarly, the synthesis of triphenyl-imidazole derivatives can be achieved in a one-pot fashion from benzil, benzaldehyde, and ammonium acetate using glacial acetic acid or a copper sulphate catalyst. wjbphs.com These methods can be adapted for the synthesis of this compound by using 3,4-dichlorobenzaldehyde as the aldehyde component.

Functionalization and Derivatization at Various Positions of the Imidazole Ring

Once the this compound core is synthesized, further functionalization at different positions of the imidazole ring is crucial for fine-tuning its properties. This includes the introduction of various substituents at the nitrogen and carbon atoms of the imidazole ring.

Introduction of Aromatic and Heteroaromatic Substituents

The introduction of aromatic and heteroaromatic groups onto the imidazole ring can be effectively achieved through modern cross-coupling reactions. These methods offer a high degree of control and functional group tolerance.

N-Arylation: The nitrogen atom of the imidazole ring can be arylated using methods like the Chan-Lam coupling, which involves the use of arylboronic acids and a copper catalyst. organic-chemistry.org The Buchwald-Hartwig amination provides another powerful tool for N-arylation, utilizing palladium catalysis to couple amines (in this case, the imidazole) with aryl halides. wikipedia.orglibretexts.orgrug.nlacs.orgnih.gov Domino N-/C- or N-/N-/C-arylation of imidazoles using diaryliodonium salts under copper catalysis presents an atom-economical approach to polyaryl imidazolium (B1220033) salts. rsc.org

C-Arylation/Heteroarylation: The carbon atoms of the imidazole ring (C4 and C5) can be functionalized with aromatic and heteroaromatic moieties through various palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: This reaction involves the coupling of a halo-imidazole with an aryl or heteroaryl boronic acid or ester. commonorganicchemistry.comclockss.orgresearchgate.netnih.govyoutube.com For instance, a bromo-substituted this compound could be coupled with various boronic acids to introduce diverse substituents at the C4 or C5 position.

Heck Reaction: The Heck reaction allows for the coupling of a halo-imidazole with an alkene, which can subsequently be an aromatic or heteroaromatic alkene. organic-chemistry.orgwikipedia.orgprinceton.edulibretexts.org

Sonogashira Coupling: This reaction is used to form a carbon-carbon bond between a halo-imidazole and a terminal alkyne, which can be an aryl or heteroaryl acetylene. rsc.orgwikipedia.orgorganic-chemistry.orglibretexts.org

Direct C-H Arylation: Recent advances have enabled the direct arylation of C-H bonds, offering a more atom-economical approach by avoiding the pre-functionalization of the imidazole ring with a halogen. Palladium-catalyzed direct C-5 arylation of imidazoles has been reported. preprints.org

The synthesis of 1,5-diaryl-1H-imidazoles has been achieved through the cycloaddition of ethyl isocyanoacetate and diarylimidoyl chlorides, providing a route to C5-arylated imidazoles. mdpi.com

Table 1: Key Cross-Coupling Reactions for Functionalization

Reaction NameReactantsCatalystBond Formed
Suzuki CouplingHalo-imidazole + Aryl/Heteroarylboronic acidPalladiumC-C (Aryl/Heteroaryl)
Heck ReactionHalo-imidazole + AlkenePalladiumC-C (Alkenyl)
Sonogashira CouplingHalo-imidazole + Terminal AlkynePalladium/CopperC-C (Alkynyl)
Buchwald-Hartwig AminationImidazole + Aryl HalidePalladiumC-N (Aryl)
Chan-Lam CouplingImidazole + Arylboronic acidCopperC-N (Aryl)

Modifications of the 3,4-Dichlorophenyl Moiety and its Influence on Reactivity

The reactivity of the imidazole ring is significantly affected by the nature of the substituent at the C2 position. The electron-withdrawing 3,4-dichlorophenyl group generally decreases the electron density of the imidazole ring, making it less susceptible to electrophilic attack compared to an unsubstituted 2-phenylimidazole. globalresearchonline.netuobabylon.edu.iqquora.com Conversely, this electron withdrawal can activate the imidazole ring towards certain nucleophilic substitution reactions, particularly if other activating groups are present. nih.govrsc.org

Modifications to the 3,4-dichlorophenyl ring itself can be achieved through standard aromatic substitution reactions, although the presence of two deactivating chloro substituents makes further electrophilic substitution challenging and would likely direct incoming electrophiles to specific positions based on the combined directing effects of the chlorine atoms and the imidazole ring. Nucleophilic aromatic substitution on the dichlorophenyl ring would require harsh conditions or the presence of additional activating groups.

The influence of substituents on the phenyl ring on the biological activity of related phenyl-imidazole compounds has been noted in studies on indoleamine 2,3-dioxygenase inhibitors, where modifications to the phenyl ring significantly impacted inhibitory potency. patsnap.com This underscores the importance of the substitution pattern on the phenyl ring for molecular recognition and biological function.

Stereoselective Synthesis of Chiral Derivatives

The creation of chiral derivatives of this compound is critical for developing pharmaceuticals with specific biological targets, as different enantiomers of a molecule can have vastly different physiological effects. Stereoselective synthesis allows for the selective formation of a single enantiomer. youtube.com This is often achieved through asymmetric synthesis, which employs chiral elements to guide the reaction towards the desired stereoisomer.

One established method involves the use of a chiral auxiliary , an optically active compound that is temporarily attached to the non-chiral starting material. youtube.comnumberanalytics.com This auxiliary directs the chemical reaction, inducing stereoselectivity. After the desired stereocenter is created, the auxiliary is removed and can often be recycled. youtube.com This approach allows chemists to control the stereochemistry of a reaction, leading to the formation of complex molecules with high enantiopurity. numberanalytics.com

A more advanced and highly efficient strategy for synthesizing chiral 2-aryl imidazoles is through catalytic enantioselective synthesis . This method avoids the need to install and remove an auxiliary. A notable example is the cation-directed desymmetrization for producing axially chiral imidazoles. nih.gov In this process, an achiral 1H-imidazole is deprotonated to form an anion with enantiotopic nitrogen atoms. A suitable chiral catalyst, often a phase-transfer catalyst, then directs the subsequent alkylation or arylation to one of these nitrogens, setting the stereochemistry of the axially chiral imidazole. nih.govCurrent time information in Bangalore, IN. This method is operationally simple and can provide high enantioselectivity, with many products being obtained in over 90% enantiomeric excess (ee). nih.gov

The table below outlines conceptual approaches for stereoselective synthesis applicable to 2-aryl imidazoles.

Method Principle Key Components Potential Outcome for Imidazole Derivatives
Chiral Auxiliary A temporarily incorporated chiral molecule guides the stereochemical outcome of a reaction on an achiral substrate. numberanalytics.comyoutube.comCamphor-derived auxiliaries, Amino acid-derived auxiliaries, Evans auxiliaries. numberanalytics.comFormation of a single enantiomer of an imidazole derivative with point chirality.
Catalytic Asymmetric Conjugate Addition A chiral catalyst promotes the enantioselective addition of a nucleophile to an α,β-unsaturated compound. nih.govChiral organocatalysts (e.g., cinchona alkaloids), Chiral metal complexes (e.g., PS-supported PyBOX-CaCl2). nih.govSynthesis of chiral imidazole precursors with defined stereocenters.
Catalytic Enantioselective Desymmetrization A chiral catalyst differentiates between two enantiotopic reactive sites on an achiral molecule. nih.govChiral cation-based phase-transfer catalysts. nih.govDirect formation of axially chiral 2-aryl imidazoles with high enantiomeric excess.

Catalyst Systems and Reaction Condition Optimization in this compound Synthesis

The synthesis of this compound is typically achieved through multi-component reactions, with the Debus-Radziszewski imidazole synthesis being a foundational method. wikipedia.org This reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde (in this case, 3,4-dichlorobenzaldehyde), and ammonia. wikipedia.orgjchemrev.com Optimization of this process is crucial for industrial applications and involves the careful selection of catalysts and reaction conditions to maximize yield, minimize reaction time, and ensure environmental sustainability. patsnap.com

A variety of catalyst systems have been explored for the synthesis of 2-aryl imidazoles and related benzimidazoles. These include Lewis acids, solid-supported catalysts, and organocatalysts. For instance, L-proline has been used to catalyze the condensation reaction to form 2-aryl-benzimidazoles, with optimization studies showing significant yield variations based on temperature and solvent. ijrar.org Solid-supported catalysts, such as silica-supported periodic acid (H₅IO₆-SiO₂) and ZrO₂-Al₂O₃, offer advantages like high efficiency, mild reaction conditions, and easy catalyst recovery. nih.govresearchgate.net In some cases, reactions can be performed under solvent-free conditions, which enhances the green credentials of the synthesis. researchgate.netasianpubs.org

The choice of solvent and base is also critical. The synthesis of related dichlorophenyl-imidazole derivatives has been shown to be effective using polar aprotic solvents like dimethylformamide (DMF) or hexafluoroisopropanol (HFIP). patsnap.comgoogle.com Phase-transfer catalysts, such as polyethylene (B3416737) glycol (PEG) and tetra-n-butylammonium bromide (TBAB), are employed to facilitate reactions between reagents in different phases, often improving yields and reaction rates in N-alkylation steps to produce imidazole derivatives. researchgate.netgoogle.com

The optimization process involves systematically varying parameters such as catalyst type and loading, solvent polarity, temperature, and reaction time. The results from these studies guide the development of robust and efficient synthetic protocols.

The following table summarizes various catalyst systems and conditions used for the synthesis of 2-aryl-imidazoles and analogous benzimidazoles, illustrating the impact of optimization on reaction outcomes.

Catalyst System Reactants Solvent/Conditions Time Yield (%) Reference
Noneo-phenylenediamine, 3,4-dichlorobenzaldehyde, NH₄OAcSolvent-free, 70 °C1 h90 (for benzimidazole) asianpubs.org
L-Prolineo-phenylenediamine, benzaldehydeWater, Reflux3 h92 (for benzimidazole) ijrar.org
H₅IO₆-SiO₂1,2-phenylenediamine, m-nitrobenzaldehydeRoom Temperature15 min95 (for benzimidazole) nih.gov
PEG6002-chloro-1-(2,4'-dichlorophenyl)-ethanol, imidazoleDMF, 110-115 °C4 h>90 (for ethanol (B145695) derivative) google.com
KOH/Al₂O₃1-(2,4-dichlorophenyl)-2-chloroethanol, imidazoleHFIP, 45 °C3.5 hHigh (for ethanol derivative) patsnap.com
TBABBenzil, aryl aldehydes, NH₄OAcIsopropanol, Reflux15–30 min90-96 researchgate.net
ZrO₂-Al₂O₃Benzil, aldehydes, NH₄OAcSolvent-free, Moderate Temp.20 minExcellent researchgate.net

Elucidation of Molecular Mechanisms of Action and Specific Target Engagement

Enzyme Inhibition and Modulation by 2-(3,4-Dichlorophenyl)-1H-Imidazole Analogues

Analogues of this compound have been identified as potent inhibitors of several key enzymes implicated in various pathological conditions. The imidazole (B134444) moiety is a recognized pharmacophore that can interact with the active sites of numerous enzymes. drugbank.comwikipedia.org

A significant area of research for imidazole-containing compounds is their antifungal activity, which is primarily achieved through the inhibition of fungal cytochrome P450 14α-demethylase (CYP51). nih.gov This enzyme is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. nih.gov By inhibiting CYP51, these compounds disrupt membrane integrity, leading to fungal cell death. The inhibitory mechanism involves the nitrogen atom of the imidazole ring coordinating with the heme iron atom within the active site of the CYP51 enzyme. wikipedia.orgnih.gov This interaction prevents the enzyme from metabolizing its natural substrate, lanosterol. nih.gov

For instance, studies on various imidazole-based antifungal agents have demonstrated their potent inhibitory activity against CYP51 from pathogenic fungi like Candida albicans and Aspergillus fumigatus. nih.govnih.gov The dichlorophenyl group and other substituents on the imidazole core play a crucial role in determining the potency and selectivity of these inhibitors.

A study on Aspergillus fumigatus CYP51B revealed that while the enzyme demethylated its natural substrate eburicol, it was strongly inhibited by the topical antifungal drug miconazole (B906). nih.gov X-ray crystal structures of A. fumigatus CYP51B in complex with the experimental inhibitor (R)-N-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (VNI) have provided insights into the molecular basis for its potency and have guided the development of more effective antifungal agents. nih.gov

Inhibitor Target Enzyme Organism Mechanism of Inhibition
MiconazoleCYP51BAspergillus fumigatusStrong inhibition. nih.gov
(R)-N-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (VNI)CYP51BAspergillus fumigatusPotent inhibition, with structural data available. nih.gov

The main protease (Mpro), also known as 3C-like protease (3CLpro), of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. nih.govrsc.org Inhibition of Mpro disrupts the processing of viral polyproteins, thereby halting the viral life cycle. nih.gov Several studies have focused on identifying inhibitors of this enzyme. While specific studies on this compound are not extensively detailed, the broader class of imidazole-containing compounds has been explored for this purpose. The development of both covalent and non-covalent inhibitors targeting the active site of Mpro is an active area of research. nih.govbioworld.combioworld.com

The c-Jun N-terminal kinases (JNKs) are a family of protein kinases that are involved in cellular responses to stress, inflammation, and apoptosis. Dysregulation of JNK signaling is implicated in various diseases, including neurodegenerative disorders and cancer. The development of JNK inhibitors is a significant therapeutic strategy. Phenylimidazole-based compounds have been investigated as potential JNK inhibitors.

Soluble epoxide hydrolase (sEH) and 5-lipoxygenase-activating protein (FLAP) are two key enzymes in the arachidonic acid cascade, which plays a central role in inflammation. nih.govnih.gov FLAP is involved in the biosynthesis of pro-inflammatory leukotrienes, while sEH metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs). nih.govscispace.com Therefore, dual inhibition of FLAP and sEH presents an attractive anti-inflammatory strategy. scispace.com

A notable dual inhibitor, Diflapolin, demonstrates the potential of targeting both enzymes. medchemexpress.com It effectively inhibits the formation of 5-LOX products in human monocytes and neutrophils and suppresses the activity of isolated sEH. medchemexpress.com The development of dual inhibitors of sEH and FLAP has been guided by pharmacophore-based virtual screening, which led to the identification of compounds like N-[4-(benzothiazol-2-ylmethoxy)-2-methylphenyl]-N'-(3,4-dichlorophenyl)urea, showcasing potent inhibitory activity against both targets. scispace.com

Inhibitor Target Enzyme(s) IC50 Values
DiflapolinFLAP (in human monocytes)30 nM medchemexpress.com
FLAP (in human neutrophils)170 nM medchemexpress.com
sEH (isolated)20 nM medchemexpress.com
N-[4-(benzothiazol-2-ylmethoxy)-2-methylphenyl]-N'-(3,4-dichlorophenyl)ureaFLAP (cell-based)200 nM scispace.com
sEH (cell-free)20 nM scispace.com

Ligand-Receptor Interaction Profiling

The interaction of this compound analogues with various receptors is a key aspect of their pharmacological profile. Imidazole-based structures have been shown to interact with a range of receptors, including G protein-coupled receptors (GPCRs). For example, bicyclic imidazole-4-one derivatives have been identified as antagonists for the orphan GPCRs GPR18 and GPR55. rsc.org

In the context of anticancer activity, imidazole-based compounds have been designed to target the epidermal growth factor receptor (EGFR). nih.gov Computational modeling and in-silico interaction analysis have guided the synthesis of compounds with improved binding affinity to the ATP binding domain of EGFR. nih.gov Specifically, the dichlorophenyl moiety can contribute to favorable interactions within the receptor's binding pocket.

Furthermore, 2-phenyl-1H-benzo[d]imidazole derivatives have been identified as positive allosteric modulators (PAMs) of the α1β2γ2GABA-A receptor, showing a preference for the α1/γ2 interface. nih.gov This highlights the versatility of the imidazole scaffold in targeting different receptor subtypes.

Intracellular Signaling Pathway Modulation

The inhibition of enzymes and interaction with receptors by this compound analogues ultimately leads to the modulation of intracellular signaling pathways. biointerfaceresearch.com For example, by inhibiting EGFR, these compounds can block downstream signaling cascades that promote cell proliferation and survival in cancer cells. nih.gov This can lead to cell cycle arrest and the induction of apoptosis. nih.gov

In the context of neurodegenerative diseases, the modulation of imidazoline (B1206853) I2 receptors by imidazole-linked heterocycles can influence pathways related to neuroprotection and anti-inflammation. nih.gov The study of selective inhibitors of various intracellular signaling molecules, such as kinases and transcription factors, is a promising approach for developing treatments for complex diseases like Alzheimer's. biointerfaceresearch.com

Reductive Bioactivation and Reactive Intermediate Generation in Specific Biological Contexts

The bioactivation of xenobiotics through reductive metabolic pathways is a critical consideration in pharmacology and toxicology, particularly for compounds containing specific structural motifs such as halogenated aromatic rings. While direct metabolic studies on this compound are not extensively documented in publicly available literature, its chemical structure provides a strong basis for postulating its potential for reductive bioactivation, especially in low-oxygen environments.

The metabolic fate of a compound is often dictated by its constituent parts. The 3,4-dichlorophenyl group is a key structural feature susceptible to reductive metabolism. Phase I metabolic reactions, which introduce or expose functional groups, are not limited to oxidation; they also include reduction and hydrolysis. nih.govwikipedia.orgmhmedical.com Under hypoxic or anaerobic conditions, such as those found in solid tumors, inflamed tissues, or within certain gut microbiota, reductive pathways can become metabolically significant. nih.govnih.govmdpi.com

One of the primary mechanisms for the reductive bioactivation of halogenated aromatic compounds is reductive dehalogenation. nih.gov This process involves the transfer of one or two electrons to the molecule, leading to the cleavage of a carbon-halogen bond and the formation of highly reactive intermediates. Cytochrome P450 (CYP) enzymes, a superfamily of heme-thiolate monooxygenases, are well-known for their oxidative prowess but can also catalyze reductive reactions in oxygen-poor conditions. mhmedical.comnih.gov The ferrous heme iron within the CYP active site can transfer an electron directly to a suitable substrate, initiating a reductive cascade. nih.gov

For a compound like this compound, this process could lead to the sequential removal of chlorine atoms from the phenyl ring. A single-electron transfer would generate a transient and highly reactive dichlorophenyl radical intermediate. nih.gov This radical could then abstract a hydrogen atom to form a monochlorophenyl-imidazole derivative or participate in other reactions. A subsequent two-electron reduction could form an unstable carbanion, which could then be protonated. Such reactive intermediates are capable of covalently binding to cellular macromolecules, including proteins and nucleic acids, which represents a primary mechanism of target engagement and potential toxicity.

While the imidazole ring itself is generally stable, its derivatives can influence metabolic pathways and exhibit biological activity. For instance, certain imidazole-containing antibiotics inhibit heme-dependent enzymes by coordinating with the heme iron, and other imidazole derivatives have been shown to impair cellular redox balance and mitochondrial function. nih.govnih.gov Although less common than reductive processes on a nitro group, reduction of the imidazole ring is theoretically possible, potentially altering its electronic properties and reactivity.

The bioactivation of structurally related compounds provides further insight into the potential metabolic fate of this compound. For example, the herbicide Diuron, which contains a 3,4-dichlorophenyl moiety, is metabolized to 3,4-dichloroaniline (B118046) (DCA). nih.gov DCA itself is subject to further biotransformation, and its toxicity underscores the importance of metabolites derived from dichlorophenyl compounds. nih.gov Studies on other dichlorinated compounds, such as the drug diclofenac, have shown that cytochrome P450-mediated metabolism can generate reactive intermediates, including o-imine methides, through pathways other than direct dehalogenation. nih.gov

The following table summarizes findings from related halogenated compounds, illustrating the types of enzymes, reactive intermediates, and biological contexts relevant to reductive bioactivation. This data provides a framework for predicting the potential metabolic activation of this compound.

Parent Compound ClassEnzyme System/CatalystPotential Reactive IntermediateBiological Context/Reaction ConditionReference
Halogenated Alkanes (e.g., Halothane, Carbon Tetrachloride)Cytochrome P450 (e.g., P450 2E1, P450 2B6, P450 3A4)Carbon-centered radicals (e.g., Trichloromethyl radical)Mammalian liver microsomes (hypoxic/anaerobic) nih.gov
Halogenated Alkenes (e.g., Trichloroethylene)Glutathione-S-Transferases (GSTs) followed by β-lyaseThioacyl halides, HalothioketenesGlutathione-dependent bioactivation pathway (nephrotoxicity) nih.govacs.org
Chlorobenzenes (e.g., Hexachlorobenzene)Cytochrome P450Aryl radicalsHepatic microsomes (reductive dechlorination) epa.gov
Polychlorinated Biphenyls (PCBs)Anaerobic MicroorganismsDechlorinated radical speciesEnvironmental bioremediation nih.gov
Dichlorodiphenyltrichloroethane (DDT)Cytochrome P450 (e.g., P450 3A4, P450 2B6)Dichlorodiphenyldichloroethane (DDD) via radicalMammalian liver microsomes (anaerobic) nih.gov

Spectrum of Biological Activities: Preclinical Investigations of 2 3,4 Dichlorophenyl 1h Imidazole Derivatives

Antimicrobial Efficacy (In Vitro and In Vivo Preclinical Models)

Derivatives of 2-(3,4-Dichlorophenyl)-1H-imidazole have been the subject of numerous preclinical studies to evaluate their effectiveness against a variety of microbial pathogens. These investigations have revealed a broad spectrum of activity, encompassing antifungal, antibacterial, and anti-parasitic properties.

Antifungal Activity Against Pathogenic Strains (e.g., Candida albicans, Aspergillus fumigatus)

The search for novel antifungal agents is driven by the increasing incidence of fungal infections and the rise of drug-resistant strains. mdpi.com Imidazole (B134444) derivatives have historically been a cornerstone of antifungal therapy. nih.gov

In vitro studies have demonstrated that synthetic analogues of phloeodictine, which can feature the dichlorophenyl imidazole moiety, exhibit potent activity against clinically important fungal pathogens, including Cryptococcus neoformans, Candida albicans, Candida glabrata, Candida krusei, and Aspergillus fumigatus. usda.gov Some of these analogues displayed efficacy comparable to the established antifungal drug amphotericin B, while also showing low cytotoxicity against mammalian cells. usda.gov

Further research into imidazole derivatives has identified compounds with significant inhibitory effects against various Candida species. For instance, certain derivatives containing a 2,4-dienone motif showed strong, broad-spectrum inhibitory effects. nih.gov Notably, two compounds from this series demonstrated potent antifungal activities against a fluconazole-resistant isolate of C. albicans, and also showed efficacy in an in vivo mouse model infected with both fluconazole-susceptible and resistant C. albicans strains. nih.gov

Other studies have highlighted the antifungal potential of various substituted imidazole derivatives. For example, some synthesized (substituted phenyl)-[2-(substituted phenyl)-imidazol-1-yl]-methanone analogues showed promising antifungal activity, with one compound in particular emerging as a potential lead. nih.gov The inclusion of imidazole derivatives in synergistic combinations, for instance with sodium dodecyl sulphate, has also been shown to enhance their antifungal activity against Candida spp. by altering membrane permeability. mdpi.com

The mechanism of action for many antifungal imidazoles involves the inhibition of cytochrome P450 14α-demethylase (14DM), an enzyme crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. mdpi.comnih.gov

Table 1: Antifungal Activity of Selected Imidazole Derivatives

Compound/Derivative TypeFungal Strain(s)Key Findings
Phloeodictine AnaloguesC. neoformans, C. albicans, C. glabrata, C. krusei, A. fumigatusPotent activity, comparable to amphotericin B, with low cytotoxicity. usda.gov
Imidazole-dienone DerivativesCandida spp. (including fluconazole-resistant C. albicans)Strong, broad-spectrum inhibition; effective in vivo. nih.gov
(Substituted phenyl)-[2-(substituted phenyl)-imidazol-1-yl]-methanonesFungal speciesOne compound identified as a potent antifungal agent. nih.gov
Imidazole derivatives with SDSCandida spp.Synergistic effect, enhanced antifungal activity. mdpi.com

Antibacterial Activity

The antibacterial potential of this compound derivatives has also been explored. Studies have shown that the introduction of specific substituents on the imidazole ring can lead to significant antibacterial activity. For example, a series of (substituted phenyl)-[2-(substituted phenyl)-imidazol-1-yl]-methanone analogues were synthesized and screened for their antimicrobial properties. nih.gov The results indicated that compounds with electron-withdrawing groups were particularly effective, with three compounds showing antibacterial activity equivalent to the standard drug norfloxacin (B1679917) against both Gram-positive and Gram-negative bacteria. nih.gov

Another study focused on analogues of 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole, revealing that the presence of two aryl rings, the imidazole NH, and a strong electron-withdrawing group or an aldehyde/amino group at the C-2 position were crucial for activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Furthermore, certain imidazole derivatives containing a 2,4-dienone motif, which were primarily investigated for their antifungal properties, also exhibited significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. nih.gov Hybrid molecules incorporating the imidazole moiety with other heterocyclic structures, such as 1,3,4-thiadiazoles and quinolones, have also been synthesized and shown to possess antibacterial activity against various bacterial strains, including E. coli, P. aeruginosa, B. subtilis, and S. aureus. nih.gov

Table 2: Antibacterial Activity of Selected Imidazole Derivatives

Compound/Derivative TypeBacterial Strain(s)Key Findings
(Substituted phenyl)-[2-(substituted phenyl)-imidazol-1-yl]-methanonesGram-positive and Gram-negative bacteriaActivity equivalent to norfloxacin, enhanced by electron-withdrawing groups. nih.gov
4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole AnaloguesMethicillin-resistant S. aureus (MRSA)Specific structural features required for activity. nih.gov
Imidazole-dienone DerivativesS. aureus, S. epidermidisSignificant inhibitory effects against Gram-positive bacteria. nih.gov
Imidazole-1,3,4-thiadiazole/quinolone HybridsE. coli, P. aeruginosa, B. subtilis, S. aureusGood antibacterial activity against a range of bacteria. nih.gov

Anti-parasitic Activity (e.g., Anti-protozoal, Anti-leishmanial, Anti-trypanosomal)

Derivatives of this compound have shown considerable promise as anti-parasitic agents, particularly against protozoan parasites like Toxoplasma gondii, Leishmania species, and Trypanosoma cruzi. researchgate.netnih.govresearchgate.netsemanticscholar.org

In one study, a series of new imidazole derivatives, including bis-imidazoles, phenyl-substituted 1H-imidazoles, and thiophene-imidazoles, were synthesized and evaluated for their in vitro activity against T. gondii. nih.govresearchgate.netelsevierpure.com Five of these compounds demonstrated high selectivity against the parasite compared to host cells. researchgate.netelsevierpure.com Further investigation into the mechanism of action suggested that these imidazole-based compounds may restrict parasite growth by inducing oxidative stress. researchgate.netnih.gov

Other research has focused on the development of imidazole-containing azine and benzoazine derivatives for their anti-leishmanial and anti-trypanosomal properties. semanticscholar.org Several of these compounds exhibited relevant activity against Leishmania infantum, L. braziliensis, L. donovani, and T. cruzi. semanticscholar.org One compound, in particular, was active against all three Leishmania species and T. cruzi, indicating a broad spectrum of anti-parasitic activity. semanticscholar.org

Additionally, prenyl-1,2,3-triazoles, which can be synthesized from precursors related to the imidazole scaffold, have displayed antiparasitic activity against T. cruzi and L. donovani. researchgate.netrsc.org The most active of these compounds were also investigated as potential inhibitors of T. cruzi CYP51, a key enzyme in the parasite's sterol biosynthesis pathway. researchgate.netrsc.org

Table 3: Anti-parasitic Activity of Selected Imidazole Derivatives

Compound/Derivative TypeParasite(s)Key Findings
Bis-imidazoles, Phenyl-substituted 1H-imidazoles, Thiophene-imidazolesToxoplasma gondiiHigh selectivity against the parasite; mechanism may involve oxidative stress. researchgate.netnih.govresearchgate.netelsevierpure.comnih.gov
Imidazole-containing Azine and Benzoazine DerivativesLeishmania spp., Trypanosoma cruziBroad-spectrum anti-parasitic activity. semanticscholar.org
Prenyl-1,2,3-triazolesT. cruzi, L. donovaniAntiparasitic activity; potential inhibitors of T. cruzi CYP51. researchgate.netrsc.org

Antiviral Properties (In Vitro and In Vivo Preclinical Models)

The imidazole scaffold is also a valuable pharmacophore in the development of antiviral agents. nih.gov Preclinical studies have explored the efficacy of this compound derivatives against a range of viruses.

A series of 2-(substituted phenyl)-1H-imidazole and (substituted phenyl)-[2-(substituted phenyl)-imidazol-1-yl]-methanone derivatives were evaluated for their antiviral activity against several virus strains, including vaccinia virus, herpes simplex virus-1 and -2, Coxsackie virus B4, vesicular stomatitis virus, and respiratory syncytial virus. nih.gov The screening of (substituted phenyl)-[2-(substituted phenyl)-imidazol-1-yl]-methanones identified two compounds as potential lead candidates for the development of novel antiviral agents. nih.gov

SARS-CoV-2 Antiviral Activity

In the context of the COVID-19 pandemic, computational studies have been employed to assess the potential of imidazole derivatives as inhibitors of the SARS-CoV-2 main protease, a crucial enzyme for viral replication. nih.gov A docking study of eighteen imidazole derivatives based on a 7-chloro-4-aminoquinoline scaffold suggested that three of these molecules exhibited stronger binding energy to the SARS-CoV-2 main protease than chloroquine (B1663885) and hydroxychloroquine. nih.gov These findings indicate that these imidazole derivatives could be potential candidates for antiviral treatment against COVID-19. nih.gov The study also suggested that compounds with more cyclic structures and electronegative atoms might have a more potent inhibitory effect on the SARS-CoV-2 main protease. nih.gov

Anticancer Potential (In Vitro Cell Line Studies and Preclinical Models)

The imidazole ring is a component of several established anticancer drugs, and numerous studies have investigated the anticancer potential of novel imidazole derivatives. nih.gov These compounds have been shown to target various cellular pathways involved in cancer progression.

In vitro studies have demonstrated the antiproliferative activity of this compound derivatives against a variety of human cancer cell lines. For instance, a series of novel 2,4-disubstituted-1,5-diphenyl-1H-imidazole derivatives were screened for their anticancer activity against a human liver cancer cell line (HepG2). researchgate.net Several of these compounds, particularly those with specific halogen and nitro substitutions, showed highly significant cytotoxic activity. researchgate.net

Another study focused on the synthesis and anticancer evaluation of novel sulfonamide-imidazole hybrid piperazines. researchgate.net These compounds were designed to combine the known anticancer properties of both the imidazole and sulfonamide scaffolds and were tested against breast (MCF-7), lung (A549), and ovarian (A2780) cancer cell lines. researchgate.net

Derivatives of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles have also been synthesized and evaluated against the National Cancer Institute's 60 human cancer cell line panel. rsc.orgresearchgate.net One particular compound, 2,2′-(2-(3-(cyclopentyloxy)-4-methoxyphenyl)-1-isobutyl-1H-imidazole-4,5-diyl)dipyridine (NSC 771432), showed promising anticancer potential against various cancer cell types. rsc.orgresearchgate.net Further investigation in A549 lung cancer cells revealed that this compound inhibits cell migration, induces cell cycle arrest, and promotes cellular senescence. rsc.org

Imidazole-based compounds have also been designed as inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.govelsevierpure.com Certain synthesized imidazole derivatives showed potent EGFR inhibitory activity and exhibited significant antiproliferative effects against breast, lung, and colorectal cancer cell lines. nih.govelsevierpure.com Further investigation of one of the most potent compounds revealed that it induced an increase in reactive oxygen species (ROS) levels in cancer cells and halted the cell cycle. nih.gov

Table 4: Anticancer Activity of Selected Imidazole Derivatives

Compound/Derivative TypeCancer Cell Line(s)Key Findings
2,4-disubstituted-1,5-diphenyl-1H-imidazole DerivativesHuman liver cancer (HepG2)Significant cytotoxic activity with specific substitutions. researchgate.net
Sulfonamide-imidazole Hybrid PiperazinesBreast (MCF-7), Lung (A549), Ovarian (A2780)Designed to combine anticancer pharmacophores. researchgate.net
2,2′-(2-(3-(cyclopentyloxy)-4-methoxyphenyl)-1-isobutyl-1H-imidazole-4,5-diyl)dipyridine (NSC 771432)Various, including Lung (A549)Inhibits cell migration, induces cell cycle arrest and senescence. rsc.orgresearchgate.net
Imidazole-based EGFR InhibitorsBreast (MDA-MB-231, T47D, MCF-7), Lung (A549), Colorectal (HT-29)Potent EGFR inhibition, induces ROS, and halts the cell cycle. nih.govelsevierpure.com
2,4,5-triphenyl-1H-imidazole derivativesHuman non-small cell lung carcinoma (A549)One compound, 2-iodo-6-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl) phenol (B47542), showed significant growth inhibition. imedpub.com
1H-naphtho[2,3-d]imidazole-4,9-dione-1,2,3 triazole hybridsBreast (MCF-7), Cervical (HeLa), Lung (A-549)Several compounds exhibited promising activity against the tested cancer cell lines. researchgate.net

Inhibition of Cancer Cell Proliferation and Apoptosis Induction

Derivatives of the imidazole scaffold have demonstrated significant potential as anticancer agents by interfering with cancer cell growth and inducing programmed cell death (apoptosis). rsc.orgamazonaws.com Research into compounds structurally related to this compound has shown that specific substitutions on the imidazole ring can yield potent anti-proliferative effects across various cancer cell lines.

Studies have shown that imidazole derivatives can trigger apoptosis through mechanisms such as DNA damage. researchgate.net For instance, halogen-modified imidazo[4,5f] nih.govnih.govphenanthroline derivatives, including a compound with a 3,4-dichlorophenyl group, exhibited excellent inhibitory effects against nasopharyngeal carcinoma CNE-1 cells. researchgate.net Another related derivative, 2-(2,3-difluorophenyl)-1H-imidazo[4,5-f] nih.govnih.govphenanthroline, was found to induce apoptosis in HepG2 liver cancer cells by causing DNA damage. researchgate.net

In the context of leukemia, certain novel imidazole derivatives have been shown to inhibit the proliferation of acute promyelocytic leukemia (NB4) and chronic myeloid leukemia (K562) cell lines. nih.gov This anti-proliferative effect was directly linked to the induction of apoptosis. nih.gov The mechanism of action was associated with the downregulation of key signaling pathways, including AXL-Receptor Tyrosine Kinase (AXL-RTK) and the Wnt/β-catenin pathway. nih.gov Furthermore, investigations into 4-acetylphenylamine-based imidazole derivatives have identified compounds with high cytotoxicity against human breast carcinoma (MDA-MB-231), prostate carcinoma (PPC-1), and glioblastoma (U-87) cell lines. nih.gov

Table 1: Anticancer Activity of Selected Imidazole Derivatives

Derivative Name Cancer Cell Line Key Findings Citation
Imidazo[4,5f] nih.govnih.govphenanthroline with 3,4-dichlorophenyl group Nasopharyngeal carcinoma (CNE-1) Exhibited excellent inhibitory effect. researchgate.net
L-4, L-7, R-35, and R-NIM04 Acute Promyelocytic Leukemia (NB4) Interfered with cell proliferation and induced apoptosis. nih.gov
L-7 Chronic Myeloid Leukemia (K562) Exhibited anti-proliferative activity. nih.gov
2-(2,3-difluorophenyl)-1H-imidazo[4,5-f] nih.govnih.govphenanthroline Liver Cancer (HepG2) Induced apoptosis through DNA damage. researchgate.net
4-acetylphenylamine-based imidazole derivatives (Compounds 4, 9, 14, 22) Breast (MDA-MB-231), Prostate (PPC-1), Glioblastoma (U-87) Showed the highest cytotoxicity in MTT assays. nih.gov
2-iodo-6-methoxy-4-(4, 5-diphenyl-1H-imidazol-2-yl) phenol (6f) Non-small cell lung carcinoma (A549) Found to be the most promising, inhibiting 90.33% of cell growth. imedpub.com

Anti-angiogenic Activity

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The imidazole scaffold has been identified as a promising basis for developing anti-angiogenic agents. nih.gov Research has indicated that certain imidazole derivatives can function as effective anti-angiogenesis and anti-cancer agents, highlighting another mechanism through which these compounds can combat cancer. nih.gov

Anti-inflammatory and Analgesic Activities (Preclinical Models)

Imidazole derivatives have been extensively studied for their anti-inflammatory and pain-relieving properties. nih.govnih.govijpsjournal.com Preclinical models, such as the carrageenan-induced rat paw edema test for inflammation and the hot plate method for analgesia, are commonly used to evaluate these activities. nih.gov

In one study, a series of novel imidazole analogues were synthesized and evaluated. nih.gov The compound 2-(2,3-dichlorophenyl)-1-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole (2b) demonstrated good anti-inflammatory activity, showing 100% inhibition in the paw edema model. nih.govdntb.gov.ua In the same study, 1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole (2g) showed significant analgesic effects. nih.govdntb.gov.ua Molecular docking studies suggested that these effects could be attributed to the inhibition of the COX-2 enzyme. dntb.gov.ua Other research on imidazolyl triazolo hydroxamic acid derivatives also confirmed these dual activities, with specific compounds showing potent anti-inflammatory and analgesic effects in preclinical tests. researchgate.netniscpr.res.in

Table 2: Anti-inflammatory and Analgesic Effects of Imidazole Derivatives

Derivative Name Preclinical Model Activity Citation
2-(2,3-dichlorophenyl)-1-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole (2b) Carrageenan-induced rat paw oedema Good anti-inflammatory activity (100% inhibition). nih.govdntb.gov.ua
1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole (2g) Hot plate method Significant analgesic activity (89% effect). nih.govdntb.gov.ua
Imidazolyl triazolo hydroxamic acid derivative (FP10) Carrageenan-induced rat paw oedema Most effective anti-inflammatory agent in the series. researchgate.netniscpr.res.in
Imidazolyl triazolo hydroxamic acid derivative (FP4) Eddy's hot plate method Most effective analgesic agent in the series. researchgate.netniscpr.res.in

Other Investigated Biological Activities

The therapeutic potential of the this compound scaffold extends beyond anticancer and anti-inflammatory applications. Researchers have explored its efficacy against various other biological targets.

Antitubercular Activity

Tuberculosis (TB) remains a significant global health threat, and the search for new, effective drugs is ongoing. researchgate.net The imidazole ring is a key component in some antitubercular agents. nih.govresearchgate.net Studies have indicated that the presence of an imidazole ring combined with a dichlorosubstituted phenyl moiety is important for inhibitory activity against Mycobacterium tuberculosis (Mtb). nih.gov

A study on dihydropyridine (B1217469) (DHP) derivatives revealed that incorporating a 4(5)-chloro-2-ethyl-5(4)-imidazolyl moiety at position 4 of the DHP ring led to significant antitubercular properties. nih.gov Notably, the most potent compound in this series featured a 3,4-dichlorophenyl group, demonstrating potent inhibition of Mtb growth with a Minimum Inhibitory Concentration (MIC) of <6.35 µM. nih.gov Another study synthesized 2-(2,3-dichlorophenyl)-5-aryl-1,3,4-oxadiazole derivatives and found one compound to be a promising anti-TB agent. researchgate.net

Table 3: Antitubercular Activity of Dichlorophenyl-Containing Derivatives

Derivative Name Target Strain Minimum Inhibitory Concentration (MIC) Citation
Dihydropyridine derivative with 4(5)-chloro-2-ethyl-5(4)-imidazolyl and 3,4-dichlorophenyl groups (3c) Mycobacterium tuberculosis <6.35 µM nih.gov
2-(2,3-dichlorophenyl)-5-aryl-1,3,4-oxadiazole derivative (5f) Mycobacterium tuberculosis H37Rv 62.5 µg/mL researchgate.net
(Z)-1-(2-([1,1'-biphenyl]-4-yl)-2-(2-(2,6-dichlorophenyl)hydrazono)ethyl]-1H-imidazole (2e) Mycobacterium tuberculosis Promising antimycobacterial property. nih.gov

Structure Activity Relationship Sar Investigations of 2 3,4 Dichlorophenyl 1h Imidazole Scaffolds

Influence of Halogenation Pattern on Biological Potency and Selectivity

The number, position, and identity of halogen substituents on the phenyl ring of imidazole-based compounds are pivotal in determining their biological potency and selectivity. Research on related heterocyclic structures provides a framework for understanding these influences. For instance, in a series of 1,2,4-triazole analogues, the introduction of two chlorine atoms to the phenyl moiety was shown to have a distinct effect on antifungal activity. nih.gov Notably, a compound featuring a 2,4-dichlorophenyl group demonstrated a slight increase in antifungal efficacy, whereas an analogue with a 3,4-dichlorophenyl substitution—the same pattern as the core scaffold of this article—led to a notable reduction in activity. nih.gov This highlights that the specific arrangement of halogens is crucial and that findings from one heterocyclic system may not be directly transferable to another.

General principles observed in other classes of compounds indicate that increasing the atomic number of the halogen substituent can enhance binding affinity to biological targets like human serum albumin. nih.gov The substitution pattern also dictates the molecule's electronic and steric properties, which in turn affects its interaction with receptor sites.

Role of Substituents on the Imidazole (B134444) Nitrogen (N1) for Activity Modulation

Modification at the N1 position of the imidazole ring is a common strategy for modulating the biological activity of this class of compounds. The introduction of various substituents can significantly alter the molecule's potency and therapeutic action. A study on a series of 1,2,4,5-tetrasubstituted imidazole derivatives demonstrated that the nature of the substituent on the N1 nitrogen plays a critical role in their analgesic and anti-inflammatory properties. nih.gov

For example, attaching different substituted aryl groups to the N1 position resulted in a range of biological responses. The compound 1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole (2g) showed potent analgesic effects. nih.gov This indicates that electron-withdrawing groups on the N1-phenyl ring can be beneficial for this specific activity. The study systematically varied the substituents, providing clear evidence of the N1 position's role in activity modulation. nih.gov

Table 1: Analgesic Activity of N1-Substituted Imidazole Derivatives nih.gov
CompoundR (Substituent on N1-Phenyl)Analgesic Activity (%)
2a4-Bromo75
2b4-Chloro72
2c4-Methoxy65
2d4-Fluoro70
2e3-Nitro80
2f2-Nitro85
2g2,3-Dichloro89
2h4-Ethoxy62

Impact of Side-Chain Length, Branching, and Aromaticity on Pharmacological Profile

The characteristics of side-chains appended to the core imidazole scaffold—including their length, degree of branching, and the presence of aromatic rings—can profoundly influence the pharmacological outcome. While specific studies on the 2-(3,4-Dichlorophenyl)-1H-imidazole core are limited, research on analogous structures provides valuable SAR insights.

Stereochemical Considerations and Enantiomeric Activity Differences

Stereochemistry is a fundamental aspect of drug design, as the three-dimensional arrangement of atoms can lead to significant differences in pharmacological activity between enantiomers. The two enantiomers of a chiral drug can exhibit different pharmacokinetics, pharmacodynamics, and toxicity profiles because biological systems, such as receptors and enzymes, are themselves chiral. nih.gov

In many cases, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or contribute to undesirable side effects. nih.gov For imidazole-based compounds that contain a chiral center, such as those with a substituted side-chain or a chiral center introduced during synthesis, it is crucial to investigate the activity of the individual enantiomers. Converting a related thiazolidine ring, which has a chiral center, to an imidazole ring, which can be designed to have no chiral center, has been explored as a strategy to eliminate the need for future chiral separations. nih.gov However, for derivatives of the this compound scaffold that are chiral, specific studies evaluating the differing activities of their enantiomers are essential for a complete SAR understanding.

Identification of Key Pharmacophoric Features for Diverse Activities

A pharmacophore is defined as the essential ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target and to trigger or block its biological response. nih.gov Identifying the key pharmacophoric features of the this compound scaffold is crucial for designing new molecules with desired activities.

Pharmacophore modeling can be used to identify novel compounds from databases that are expected to be biologically active. nih.gov For the imidazole core, the key features often depend on the substitution pattern. tci-thaijo.org The imidazole ring itself can act as a hydrophobic center or an aromatic ring feature. tci-thaijo.orgresearchgate.net The nitrogen atoms can serve as hydrogen bond acceptors, and if N1 is unsubstituted, it can act as a hydrogen bond donor. The 3,4-dichloro-substituted phenyl ring typically represents a hydrophobic region and its specific substitution pattern dictates its electronic interaction potential. A comprehensive pharmacophoric model for a specific biological activity would precisely map the spatial arrangement of these features—hydrophobic areas, hydrogen bond donors/acceptors, and aromatic rings—that are critical for binding to the target receptor or enzyme. dovepress.com

Computational Chemistry and Cheminformatics in the Research of 2 3,4 Dichlorophenyl 1h Imidazole

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule (ligand) to its macromolecular target, typically a protein. rjptonline.org This technique is routinely used in modern drug design to understand drug-receptor interactions. researchgate.net For 2-(3,4-Dichlorophenyl)-1H-imidazole, docking simulations are vital for identifying potential biological targets and elucidating the structural basis of its activity.

Binding Affinity Prediction and Ranking

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy (in kcal/mol), which quantifies the strength of the interaction between the ligand and the protein. Lower binding energy values suggest a more stable and favorable interaction. This scoring allows researchers to rank a series of compounds and prioritize those with the highest predicted affinity for further development. For instance, in studies of various imidazole (B134444) quinoline derivatives targeting the gingipain R protein, docking scores ranged from -7.7 to -9.2 kcal/mol, indicating strong binding potential. semanticscholar.org Similarly, other imidazole derivatives have been evaluated against different protein targets, yielding a range of binding affinities that help in identifying the most promising candidates. semanticscholar.orgnih.gov

Compound ClassTarget ProteinPredicted Binding Affinity Range (kcal/mol)
Imidazole Quinoline DerivativesGingipain R (1CVR)-7.7 to -9.2 semanticscholar.org
Imidazo[2,1-b]-1,3,4-thiadiazole DerivativesHIV Protease Receptor (HVR)-111.16 to -117.41 (Dock Score) rjptonline.org
Nitrophenyl-based Imidazole DerivativesPfLDH Receptor-5.1 to -6.1 researchgate.net

Identification of Critical Amino Acid Residues for Binding

Beyond predicting affinity, molecular docking provides a detailed 3D model of the ligand-protein complex, highlighting the specific intermolecular interactions that stabilize the binding. This includes identifying key amino acid residues in the protein's active site that form hydrogen bonds, hydrophobic interactions, or pi-cation interactions with the ligand. semanticscholar.org For example, docking studies of imidazole quinoline compounds with the gingipain R protein revealed hydrogen bond interactions with residues such as GLU-6 and hydrophobic interactions with ARG-308. semanticscholar.org In another study, imidazole derivatives were found to form hydrogen bonds with ASN R:395 and TYR R:410 residues in the active site of a beta2 adrenergic receptor-Gs protein complex. dergipark.org.tr This information is critical for understanding the mechanism of action and for designing modifications to the ligand to enhance its binding potency and selectivity.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. indexcopernicus.com DFT allows for the detailed analysis of molecular structure, reactivity, and spectroscopic properties based on the principles of quantum mechanics.

Electronic Structure Analysis (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). nih.gov The energies of these orbitals and the gap between them (the HOMO-LUMO gap) are crucial descriptors of a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.govresearchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive and polarizable. nih.gov DFT calculations are employed to compute the HOMO and LUMO energies for compounds like this compound, confirming that charge transfer occurs within the molecule and providing insights into its potential for interacting with biological targets. indexcopernicus.com These calculations also inform the prediction of global reactivity descriptors such as chemical hardness, softness, and electronegativity. nih.govresearchgate.net

Reaction Mechanism Studies and Regioselectivity Prediction

DFT is a powerful tool for elucidating the mechanisms of chemical reactions, including predicting their regio- and stereoselectivity. mdpi.com By calculating the energy profiles of reaction pathways, including reactants, transition states, and products, researchers can determine the most energetically favorable route. This is particularly valuable in synthetic chemistry. For example, DFT has been used to study the [3+2] cycloaddition reactions for synthesizing pyrazole and oxadiazole derivatives, which are structurally related to imidazoles. mdpi.com Such studies can predict whether a reaction will favor the formation of one regioisomer over another, thereby guiding the experimental synthesis of specific derivatives of this compound. mdpi.com

Molecular Dynamics Simulations to Assess Ligand-Protein Complex Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic perspective. nih.gov MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability and conformational dynamics of a ligand-protein complex in a simulated physiological environment. frontiersin.orgresearchgate.net By running simulations for nanoseconds or longer, researchers can verify whether the binding pose predicted by docking is stable and observe any significant conformational changes in the protein or ligand upon binding. nih.govnih.gov This dynamic view helps to refine and validate the interactions predicted by docking and provides a more accurate understanding of the binding event, which is crucial for drug discovery. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR models can predict biological activities, guiding the synthesis of more potent and selective analogs. The development of a robust QSAR model involves calculating molecular descriptors, which quantify various aspects of a molecule's physicochemical properties.

The process begins with a dataset of imidazole derivatives with experimentally determined biological activities. Molecular descriptors, which can be categorized as constitutional, topological, electrostatic, and quantum-chemical, are then calculated for each molecule. A statistical method, such as multiple linear regression (MLR), is employed to build a model that links these descriptors to the observed activity. For instance, studies on structurally related dichlorophenyl compounds have shown that lipophilic (e.g., ClogP) and steric parameters (e.g., Molar Refractivity, MR) are often crucial in determining biological activity. iosrjournals.orgnih.gov Lipophilicity influences the molecule's ability to cross cell membranes, while steric factors relate to how the molecule fits into a target binding site. iosrjournals.org

A typical QSAR model for a series of this compound analogs might identify key structural features that influence a specific biological endpoint, such as cytotoxicity against a cancer cell line. For example, a model could reveal that increased hydrophobicity on the phenyl ring and specific electronic properties of the imidazole moiety are positively correlated with activity. nih.gov The predictive power of such models is rigorously tested through internal and external validation techniques to ensure their reliability for forecasting the activity of novel, unsynthesized compounds. nih.gov This predictive capability significantly reduces the cost and time associated with physical screening. nih.gov

AnalogSubstitution (R)LogP (Lipophilicity)Molar Refractivity (MR)Predicted Activity (pIC50)
1-H3.560.26.1
2-CH33.964.86.5
3-F3.660.16.3
4-NO23.464.95.9

Virtual Screening and Lead Optimization through Cheminformatics Tools

Virtual screening (VS) is a powerful cheminformatics technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov For a compound like this compound, whose specific biological targets may not be fully elucidated, VS can be employed to identify potential protein interactions and discover new therapeutic applications. The process can be broadly divided into structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). nih.gov

In SBVS, the three-dimensional (3D) structure of a potential protein target is used. A library of compounds, including this compound and its virtual derivatives, is docked into the binding site of the protein. mdpi.com Docking algorithms calculate the binding affinity and score the poses of the ligand within the active site, allowing researchers to prioritize compounds for experimental testing. frontiersin.org This method relies on the known 3D structure of a target protein.

When a target structure is unknown, LBVS methods are employed. These approaches use the structure of a known active ligand, such as this compound, as a template. A common LBVS technique is pharmacophore modeling, where the key steric and electronic features required for biological activity are identified. For this compound, the imidazole ring might act as a crucial hydrogen bond donor/acceptor, while the dichlorophenyl group could provide important hydrophobic interactions. mdpi.com This pharmacophore model is then used as a 3D query to filter large chemical databases for molecules that share these essential features.

Once initial "hits" are identified through virtual screening, cheminformatics tools are used for lead optimization. This involves iterative in silico modification of the hit structure to improve properties like binding affinity, selectivity, and pharmacokinetic profile. By analyzing the predicted binding mode, chemists can make targeted structural changes, such as adding or removing functional groups, to enhance favorable interactions with the target protein. frontiersin.org

StepCheminformatics Tool/TechniquePurposeExample for this compound
1Database PreparationCompile a library of compounds for screening.Use ZINC database of natural compounds. frontiersin.org
2Pharmacophore ModelingDefine essential structural features for activity.Identify H-bond donor (imidazole NH) and hydrophobic regions (dichlorophenyl). mdpi.com
3Virtual Screening (Ligand-Based)Filter database to find molecules matching the pharmacophore.Screen ZINC database for compounds with similar 3D arrangement of features.
4Molecular Docking (Structure-Based)Predict binding mode and affinity of hits to a target protein.Dock hits into the active site of a potential target like Heme Oxygenase-1. nih.gov
5Lead OptimizationModify hit structures to improve desired properties.In silico design of analogs with enhanced predicted binding affinity.

Prediction of Preclinical ADME (Absorption, Distribution, Metabolism, Excretion) Characteristics (non-human, non-toxicological)

In the early stages of drug discovery, evaluating the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is critical to avoid failures in later clinical trials. nih.gov Computational, or in silico, ADME prediction provides a rapid and cost-effective means to assess the drug-likeness of compounds like this compound before committing to expensive synthesis and in vitro testing. nih.gov These predictive models use the chemical structure to calculate key physicochemical properties and pharmacokinetic parameters.

Key parameters often evaluated include molecular weight (MW), lipophilicity (logP), the number of hydrogen bond donors (HBD) and acceptors (HBA), and the topological polar surface area (TPSA). These descriptors are frequently assessed against established guidelines like Lipinski's Rule of Five to predict oral bioavailability. nih.gov For instance, a compound is more likely to be orally absorbed if it has a MW < 500 Da, a logP < 5, HBD ≤ 5, and HBA ≤ 10. nih.gov

Various software platforms and web servers are available to predict a wide range of ADME properties. For this compound, these tools can estimate its aqueous solubility, permeability across biological membranes like the intestinal wall, and potential for binding to plasma proteins. nih.gov Models can also predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound, giving an early indication of its metabolic stability and potential for drug-drug interactions. 47.94.85 By flagging potential liabilities early, these computational predictions allow medicinal chemists to prioritize or modify compounds to achieve a more favorable preclinical ADME profile. nih.gov

ADME PropertyPredicted Value/CharacteristicImplication
Molecular Weight229.07 g/molFavorable for absorption (within Lipinski's rules). nih.gov
logP (Lipophilicity)~3.7Good balance for permeability and solubility (within Lipinski's rules). nih.gov
Aqueous SolubilityLow to ModerateMay require formulation strategies for oral delivery. 47.94.85
Intestinal AbsorptionHighLikely to be well-absorbed from the GI tract.
CYP450 2D6 InhibitionPredicted InhibitorPotential for drug-drug interactions.
Topological Polar Surface Area (TPSA)38.1 ŲAssociated with good cell permeability. nih.gov

Preclinical Pharmacokinetic and Metabolic Research Non Human Models

In vitro Metabolic Stability Studies (e.g., Liver Microsomes)

In vitro metabolic stability assays are crucial in early drug discovery to predict how a compound will behave in a living organism. nih.gov These studies typically involve incubating the test compound with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes. ijpsjournal.comresearchgate.net

The primary goal is to determine the rate at which the compound is metabolized, which helps in predicting its half-life and clearance in the body. nih.gov The stability of a compound in these assays is a key indicator of its potential in vivo pharmacokinetic profile. For instance, a compound with high metabolic instability in liver microsomes is likely to be rapidly cleared from the body, potentially limiting its therapeutic efficacy. nih.gov

The general procedure for an in vitro metabolic stability study is as follows:

The test compound, such as 2-(3,4-Dichlorophenyl)-1H-imidazole, is incubated with a suspension of liver microsomes from preclinical species (e.g., rat, mouse, dog) and a cofactor, typically NADPH, to initiate the metabolic reactions. researchgate.net

Samples are taken at various time points and the reaction is stopped.

The concentration of the parent compound remaining in the samples is quantified using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net

From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.

Table 1: Illustrative Data Table for In Vitro Metabolic Stability

ParameterDescriptionExample Value
Test System Biological matrix used for the assay.Rat Liver Microsomes
Incubation Time Duration of the experiment.0, 5, 15, 30, 60 min
Compound Concentration Initial concentration of the test compound.1 µM
In Vitro Half-life (t½) Time taken for 50% of the compound to be metabolized.Data not available
Intrinsic Clearance (CLint) Measure of the metabolic capacity of the liver for the compound.Data not available

Note: The values in this table are for illustrative purposes only, as specific data for this compound is not available.

Identification and Characterization of Metabolites in Animal Models

Identifying the metabolites of a new chemical entity is a critical step in understanding its biotransformation pathways. This information is vital for assessing potential toxicity, as some metabolites can be pharmacologically active or toxic. Studies in animal models, such as rats, are commonly conducted.

Following administration of the compound to the animal, biological samples like urine, feces, and bile are collected. nih.gov These samples are then analyzed, typically using high-resolution mass spectrometry, to detect and identify the structures of the metabolites. Common metabolic transformations for compounds containing a dichlorophenyl group can include hydroxylation, dechlorination, and conjugation with molecules like glucuronic acid. nih.gov For imidazole-containing compounds, metabolism can involve oxidation of the imidazole (B134444) ring.

Table 2: Potential Metabolites of this compound in Animal Models (Hypothetical)

Metabolite IDProposed Structure / ModificationMethod of Identification
M1Hydroxylation of the phenyl ringLC-MS/MS
M2Oxidation of the imidazole ringLC-MS/MS
M3Glucuronide conjugate of a hydroxylated metaboliteLC-MS/MS
M4Dechlorination of the phenyl ringLC-MS/MS

Note: This table presents hypothetical metabolites for illustrative purposes, as no specific metabolite identification studies for this compound have been found.

General Routes of Excretion in Preclinical Species

Excretion studies aim to determine the primary routes and extent to which a drug and its metabolites are eliminated from the body. These studies are typically performed in preclinical species like rats and dogs by administering a radiolabeled version of the compound to track its distribution and elimination. nih.govvedomostincesmp.ru

The main routes of excretion are through urine (renal excretion) and feces (biliary and/or direct intestinal excretion). vedomostincesmp.ru The balance between these routes can vary significantly between species. For many compounds, both the unchanged parent drug and its metabolites are found in the excreta. vedomostincesmp.ru For instance, a study on a different complex molecule found that the compound was primarily excreted in the feces in both rats and dogs, with a major metabolite being a predominant component. nih.gov

Table 3: Illustrative Excretion Profile in a Preclinical Species (e.g., Rat)

Excretion Route% of Administered Dose
Urine Data not available
- Parent CompoundData not available
- MetabolitesData not available
Feces Data not available
- Parent CompoundData not available
- MetabolitesData not available
Total Recovery Data not available

Note: This table is a template, as specific excretion data for this compound is not publicly available.

Influence of Structural Modifications on Preclinical Pharmacokinetic Parameters

Structural modifications to a lead compound are a cornerstone of drug development, aimed at improving its pharmacokinetic profile. nih.gov For imidazole-containing compounds, modifications to different parts of the molecule can have significant effects.

Similarly, for substituted 2-phenyl-imidazopyridines, structural modifications were key to overcoming poor metabolic stability. nih.gov The initial lead compound in this series had a very short half-life in mouse and human liver microsomes. nih.gov Through the synthesis of numerous analogues, a compound with improved in vitro properties, oral bioavailability, and in vivo efficacy was identified. nih.gov This highlights the iterative process of structural modification and pharmacokinetic testing in drug discovery.

Future Research Directions and Therapeutic Advancement Perspectives

Design of Multi-Targeted Agents Incorporating the Dichlorophenyl-Imidazole Moiety

The development of multi-targeted agents, or "dual-action" compounds, represents a paradigm shift in drug design, moving away from the "one-target, one-drug" model. ijsrtjournal.com This approach is particularly advantageous in tackling complex diseases like cancer, where multiple pathways are often dysregulated. ijsrtjournal.com The 2-(3,4-dichlorophenyl)-1H-imidazole moiety can serve as a core scaffold for designing such agents. By strategically functionalizing the imidazole (B134444) ring, researchers can create derivatives that interact with multiple biological targets simultaneously. ijsrtjournal.comnih.gov This could involve, for instance, combining the kinase-inhibiting properties of some imidazole derivatives with the ability to intercalate DNA, thereby attacking cancer cells through different mechanisms and potentially mitigating drug resistance. ijsrtjournal.com

The structural versatility of the imidazole ring allows for modifications that can enhance its binding affinity and selectivity for various targets. ijsrtjournal.com For example, introducing specific substituents can increase the compound's hydrophobicity, favoring interactions with certain enzymes or receptors. ijsrtjournal.com The dichlorophenyl group itself contributes to the molecule's interaction with biological targets. ontosight.ai The design of these multi-targeted agents can be guided by computational modeling and a deep understanding of the structure-activity relationships of existing imidazole-based drugs.

Exploration of Novel Biological Targets for Therapeutic Intervention

While imidazole derivatives have been extensively studied for their antifungal and anticancer properties, the full therapeutic potential of the this compound scaffold may extend to other biological targets. ontosight.aiontosight.ai The imidazole ring is a key component of many biologically important molecules, including the amino acid histidine and the neurotransmitter histamine (B1213489). wikipedia.orgpharmacyjournal.net This inherent biological relevance suggests that derivatives of this compound could modulate the activity of a wide range of proteins.

Future research should focus on screening this compound and its derivatives against a diverse panel of biological targets. This could uncover novel applications in areas such as neurodegenerative diseases, inflammatory disorders, and metabolic syndromes. Techniques like high-throughput screening and proteomics can be employed to identify new protein interactions and signaling pathways affected by these compounds. For instance, some imidazole derivatives have shown potential as inhibitors of enzymes like cyclooxygenase (COX), suggesting applications in pain and inflammation management. nih.gov

Advancements in Green Chemistry Approaches for Imidazole Synthesis

The synthesis of imidazole derivatives has traditionally involved methods that may utilize hazardous solvents and reagents. ias.ac.in A significant future direction lies in the development of "green" and sustainable synthetic protocols. scispace.com These approaches aim to reduce the environmental impact of chemical processes by using non-toxic solvents (like water), biodegradable catalysts, and energy-efficient reaction conditions. ias.ac.inscispace.com

Recent research has demonstrated the feasibility of synthesizing imidazole derivatives using environmentally friendly methods. ias.ac.inscispace.com For example, one-pot, multi-component reactions catalyzed by natural substances like lemon juice have been successfully employed for the synthesis of triaryl-imidazoles. scispace.com Another approach involves using solid-supported catalysts, which can be easily recovered and reused, minimizing waste. patsnap.com The application of microwave-assisted synthesis can also significantly reduce reaction times and energy consumption. Adopting these green chemistry principles for the synthesis of this compound and its derivatives will be crucial for making their production more sustainable and cost-effective.

Application of Artificial Intelligence and Machine Learning in Drug Discovery for Imidazoles

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. astrazeneca.comnih.govijirt.org These technologies can analyze vast datasets to predict the biological activity, physicochemical properties, and potential toxicity of novel compounds, thereby accelerating the identification of promising drug candidates. astrazeneca.comnih.gov

In the context of this compound, AI and ML can be employed in several ways:

Virtual Screening: AI algorithms can screen large virtual libraries of imidazole derivatives to identify those with the highest predicted affinity for a specific biological target. nih.gov

De Novo Drug Design: Generative AI models can design entirely new imidazole-based molecules with optimized properties for a particular therapeutic application. ijirt.org

Predictive Modeling: ML models can be trained to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new derivatives, helping to prioritize compounds with favorable pharmacokinetic profiles. nih.gov

Structure-Activity Relationship (SAR) Analysis: AI can help elucidate complex SARs, providing insights into how different structural modifications influence biological activity. mednexus.org

By leveraging the power of AI and ML, researchers can streamline the drug discovery process for imidazole-based compounds, reducing the time and cost associated with bringing new therapies to the clinic. astrazeneca.comijirt.org

Strategies for Overcoming Drug Resistance Mechanisms in Relevant Pathogens

Drug resistance is a major challenge in the treatment of infectious diseases, particularly fungal infections where imidazole-based antifungals are widely used. nih.govnih.gov Fungi can develop resistance through various mechanisms, including mutations in the target enzyme (lanosterol 14α-demethylase), overexpression of efflux pumps that expel the drug from the cell, and the formation of biofilms that are less permeable to antifungal agents. nih.govmdpi.com

Future research must focus on strategies to overcome these resistance mechanisms. For the this compound scaffold, this could involve:

Development of Novel Derivatives: Synthesizing new derivatives that can evade existing resistance mechanisms. This might include compounds that bind to a different site on the target enzyme or are not recognized by efflux pumps.

Combination Therapy: Combining imidazole-based drugs with other agents that can inhibit resistance mechanisms. For example, using an efflux pump inhibitor alongside an imidazole antifungal could restore its efficacy against resistant strains.

Targeting Biofilms: Developing compounds that can disrupt the formation of fungal biofilms or enhance the penetration of antifungals into existing biofilms. nih.gov

Q & A

Q. What are the established synthetic routes for 2-(3,4-dichlorophenyl)-1H-imidazole and its derivatives?

Methodological Answer: The synthesis of this compound derivatives typically involves multi-step reactions. A common approach is the multi-component condensation method, which combines aldehydes, amines, and nitro compounds under reflux conditions. For example, 2-(3,4-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole was synthesized using dimethyl sulfoxide (DMSO) and potassium hydroxide, followed by allylation with allylbromide . Key steps include:

  • Nucleophilic substitution : For introducing substituents like allyl or propargyl groups.
  • Cross-coupling reactions : To attach aryl groups (e.g., diphenyl or dichlorophenyl moieties).
  • Purification : Column chromatography or recrystallization to isolate pure products.

Q. Table 1: Representative Synthesis Conditions

Reaction ComponentReagent/ConditionOutcome
Aldehyde derivative3,4-DichlorobenzaldehydeCore aryl group
Amine sourceAmmonium acetateImidazole ring formation
SolventEthanol/DMSOReflux at 80–100°C
CatalystKOH or FeCl₃Accelerates cyclization

Q. How is structural characterization of this compound performed?

Methodological Answer: Structural elucidation relies on:

  • X-ray crystallography : Resolves non-planar conformations and dihedral angles between substituents (e.g., 35.78° between imidazole and dichlorophenyl rings) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 7.26–7.93 ppm) .
    • IR spectroscopy : Detects functional groups (e.g., C=N stretch at ~1666 cm⁻¹) .
  • Mass spectrometry : Confirms molecular weight (e.g., [M+H]+ at m/z 257.11 for dichlorophenyl analogs) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological efficacy of this compound derivatives?

Methodological Answer: SAR studies focus on modifying substituents to enhance target interactions:

  • Electron-withdrawing groups (e.g., Cl, NO₂): Improve antifungal activity by increasing electrophilicity .
  • Hydrophobic substituents (e.g., allyl, propargyl): Enhance membrane permeability, critical for antimicrobial action .
  • Dihedral angle analysis : Non-planar conformations (e.g., 82.09° between imidazole and allyl groups) influence binding to cytochrome P450 enzymes .

Q. Table 2: Key SAR Findings

SubstituentBiological ActivityMechanism
3,4-DichlorophenylAntifungalInhibits lanosterol 14α-demethylase
Allyl groupImproved bioavailabilityEnhances lipophilicity
Methoxy groupsReduced cytotoxicityDecreases metabolic oxidation

Q. What computational strategies are used to predict the binding affinity of this compound derivatives?

Methodological Answer:

  • Molecular docking : Software like AutoDock Vina models interactions with targets (e.g., fungal CYP51). Use crystal structures (PDB: 5KX) to validate docking poses .
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer: Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., CLSI guidelines for antifungal MIC tests).
  • Compound purity : Use HPLC (≥95% purity) and characterize by NMR/XRD .
  • Solubility issues : Optimize formulations with co-solvents (e.g., DMSO:PBS ratios) .

Q. What methodologies assess the metabolic stability of this compound derivatives?

Methodological Answer:

  • In vitro microsomal assays : Incubate derivatives with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS .
  • Metabolite identification : Use high-resolution MS/MS to detect hydroxylated or dechlorinated products .
  • CYP inhibition assays : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.